molecular formula C28H40O6 B1259553 Surinone A

Surinone A

Cat. No.: B1259553
M. Wt: 472.6 g/mol
InChI Key: RTNTXKREQUWGAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Surinone A is a natural polyketide compound isolated from the plant Peperomia sui . It belongs to a class of metabolites known for diverse biological activities. In vitro studies have demonstrated that Surinone A, along with other compounds from its source, shows cytotoxic activity against specific human cancer cell lines, including HONE-1 (nasopharyngeal carcinoma) and NUGC-3 (gastric carcinoma) . This bioactivity profile makes it a compound of interest for researchers in the fields of natural products chemistry and oncology, particularly for investigating new anti-cancer agents and studying structure-activity relationships. The mechanism of action for Surinone A has not been fully elucidated in the available literature, presenting a significant opportunity for further investigative research. This product is classified as Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not to be used for diagnostic, therapeutic, or any other human use .

Properties

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

2-[15-(1,3-benzodioxol-5-yl)pentadecanoyl]-3,4-dihydroxycyclohex-2-en-1-one

InChI

InChI=1S/C28H40O6/c29-22(27-23(30)16-17-24(31)28(27)32)14-12-10-8-6-4-2-1-3-5-7-9-11-13-21-15-18-25-26(19-21)34-20-33-25/h15,18-19,24,31-32H,1-14,16-17,20H2

InChI Key

RTNTXKREQUWGAI-UHFFFAOYSA-N

SMILES

C1CC(=O)C(=C(C1O)O)C(=O)CCCCCCCCCCCCCCC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CC(=O)C(=C(C1O)O)C(=O)CCCCCCCCCCCCCCC2=CC3=C(C=C2)OCO3

Synonyms

surinone A

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Surinone a

Botanical Sources and Biogeographical Distribution of Surinone A

Identification of Peperomia Species as Primary Sources for Surinone ASurinone A has been identified as a natural polyketide compound primarily isolated from species within the Peperomia genusnih.govnih.gov. Notably, Peperomia sui, an endemic species found in Taiwan, has been reported as a source of Surinone A, alongside related polyketides like surinone B and surinone Cnih.govnih.gov. Another species, Peperomia blanda, has also been documented to yield surinonenih.gov.

The Peperomia genus itself is a significant group within the Piperaceae family, encompassing over 1700 species nih.govwikipedia.org. These plants are widely distributed across tropical and subtropical regions globally, with a high concentration in Central and Northern parts of South America nih.govwikipedia.orgnih.govnih.gov. Their distribution also extends to southern North America, the Caribbean islands, Africa, Oceania, and southern and eastern parts of Asia nih.gov. This broad biogeographical spread highlights the diverse environments in which Peperomia species thrive.

Advanced Extraction and Isolation Techniques for Surinone A and Related Polyketides

The extraction and isolation of natural products like Surinone A and other polyketides typically involve a multi-step process designed to separate the target compound from complex biological matrices.

Chromatographic Separation Methods for Natural Product IsolationInitial extraction often employs organic solvents such as methanol (B129727), ethyl acetate (B1210297), or dichloromethane (B109758) to obtain crude extracts from plant materialnih.govnih.govnih.govnih.gov. Following extraction, various chromatographic techniques are utilized for the purification and isolation of polyketides. Common methods include:

Column Chromatography (CC) : This is a foundational technique, often employing silica (B1680970) gel as the stationary phase. It can be performed as open column chromatography, flash column chromatography, or vacuum liquid chromatography, using gradient elution with solvent systems (e.g., mixtures of chloroform (B151607) and ethyl acetate, or dichloromethane and methanol) to separate compounds based on their polarity nih.govnih.govnih.gov.

Gel Permeation Chromatography (GPC) : Techniques like Sephadex LH-20 column chromatography are effective for separating compounds based on molecular size, often used in conjunction with other methods for polyketide isolation nih.govnih.govnih.gov.

High-Performance Liquid Chromatography (HPLC) : A powerful and widely used technique for the purification of natural products. Both normal-phase and reversed-phase HPLC, including semi-preparative and preparative scales, are employed. HPLC allows for high-resolution separation, often utilizing mobile phases such as mixtures of ethyl acetate and hexane, or methanol and water nih.gov. Three-dimensional HPLC analysis can also provide a comprehensive view of compounds in complex mixtures.

Thin-Layer Chromatography (TLC) : Often used for rapid screening and monitoring of fractions during column chromatography, and sometimes for preparative isolation of small quantities nih.govnih.gov.

Modern Spectroscopic Approaches for Structural Confirmation (excluding specific data)Once isolated, the structural elucidation of natural products, including Surinone A and other polyketides, is achieved through a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the compounds. Key spectroscopic approaches include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is considered the premier analytical tool for determining the structure of organic natural products. Modern NMR spectrometers enable the acquisition of both one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) nih.gov. These experiments provide comprehensive information about the carbon-hydrogen framework and connectivity, often requiring less than 1 mg of sample for complex structures.

Mass Spectrometry (MS) : Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) or Liquid Chromatography-Mass Spectrometry (LC/MS) are crucial for determining the molecular weight and elemental composition of the compound nih.govnih.govnih.gov. Fragmentation patterns observed in MS provide insights into the substructures of the molecule.

Infrared (IR) Spectroscopy : Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify characteristic functional groups present in the molecule, providing valuable information about the compound's chemical nature nih.gov.

UV-Visible (UV-Vis) Spectroscopy : This technique is employed for analyzing and elucidating the structure, particularly for compounds with chromophores that absorb in the ultraviolet or visible regions of the electromagnetic spectrum.

These advanced techniques, often used in a complementary fashion, enable the precise confirmation of the chemical structure of natural products like Surinone A.

Chemical Synthesis and Biosynthesis of Surinone a and Its Analogues

Elucidation of Biosynthetic Pathways of Surinone A

Genetic and Metabolic Engineering Approaches for Enhanced Production or Structural Modification

As a polyketide, the biosynthesis of Surinone A is presumed to involve polyketide synthases (PKSs), which are multi-enzyme complexes responsible for assembling complex carbon skeletons from simple acyl-CoA precursors researchgate.netmdpi.comresearchgate.net. The general pathway for aromatic polyketides, to which Surinone A belongs, typically involves iterative decarboxylative condensations of starter units (e.g., acetyl-CoA) and extender units (e.g., malonyl-CoA), followed by various tailoring reactions such as cyclization, oxidation, methylation, and glycosylation, catalyzed by a suite of modifying enzymes researchgate.netmdpi.comresearchgate.net.

While specific, detailed research findings on the genetic and metabolic engineering of Surinone A for enhanced production or structural modification are not extensively documented in the current literature, the principles and strategies applied to other polyketides and natural products offer a clear roadmap for potential future endeavors.

Enhanced Production Strategies

Metabolic engineering aims to optimize cellular processes to increase the yield of a desired substance by rewiring metabolic networks huxleyarchive.orgbitmesra.ac.in. For polyketides like Surinone A, strategies for enhanced production in microbial or plant hosts typically involve:

Precursor Supply Optimization : Increasing the availability of primary metabolic precursors, such as malonyl-CoA, which is a crucial extender unit for aromatic polyketide biosynthesis. This can be achieved by overexpressing key enzymes in the precursor biosynthesis pathways, such as acetyl-CoA carboxylase (ACC), which catalyzes the rate-limiting step in malonyl-CoA formation researchgate.net.

Pathway Enzyme Overexpression : Upregulating the expression of genes encoding the PKS enzymes and associated tailoring enzymes directly involved in the Surinone A biosynthetic pathway. This ensures a higher flux through the desired production route huxleyarchive.orgbitmesra.ac.in.

Blocking Competing Pathways : Identifying and disrupting metabolic pathways that divert precursors away from Surinone A biosynthesis or lead to the formation of undesirable byproducts. Gene knockout techniques can be employed for this purpose huxleyarchive.orgbitmesra.ac.in.

Heterologous Expression : Transferring the entire biosynthetic gene cluster (BGC) responsible for Surinone A production into a more amenable and fast-growing host organism, such as Escherichia coli or Saccharomyces cerevisiae. This approach is common when the native producer is difficult to cultivate or genetically manipulate researchgate.netbitmesra.ac.in.

Table 1: General Metabolic Engineering Strategies for Enhanced Polyketide Production

StrategyMechanismExpected Outcome
Precursor Supply OptimizationOverexpression of enzymes in precursor pathways (e.g., ACC for malonyl-CoA).Increased availability of building blocks for Surinone A.
Pathway Enzyme OverexpressionUpregulation of PKS and tailoring enzyme genes.Higher catalytic activity and flux towards Surinone A.
Blocking Competing PathwaysKnockout or downregulation of genes diverting precursors or forming byproducts.Reduced formation of undesirable compounds, increased yield of Surinone A.
Heterologous ExpressionTransfer of biosynthetic gene cluster to a more tractable host.Easier manipulation and potentially higher titers in engineered hosts.

Structural Modification Approaches

Genetic engineering offers powerful tools for modifying the structure of natural products, leading to novel analogues with potentially altered or improved biological activities. For Surinone A, such approaches could include:

Mutasynthesis : This technique involves feeding structurally related, non-natural precursors to a mutant organism that is blocked in the biosynthesis of its natural precursor. If the PKS or tailoring enzymes can accept these alternative substrates, novel analogues of Surinone A could be generated nih.gov.

Directed Evolution of PKSs : Modifying the PKS genes through random mutagenesis or rational design to alter the specificity of the PKS modules, leading to changes in the length, branching, or cyclization patterns of the polyketide backbone.

Combinatorial Biosynthesis : Swapping individual PKS modules or tailoring enzyme genes from different polyketide biosynthetic pathways. This allows for the creation of hybrid PKSs that can produce chimeric polyketides, potentially leading to new Surinone A analogues with modified functional groups or skeletal variations.

Enzyme Engineering of Tailoring Enzymes : Modifying the genes encoding the enzymes responsible for post-PKS modifications (e.g., methyltransferases, hydroxylases, reductases, glycosyltransferases) to introduce new functional groups or alter existing ones on the Surinone A scaffold. CRISPR/Cas systems can be employed for precise genome editing to achieve these modifications farabi.universityrite.or.jp.

These advanced genetic and metabolic engineering techniques hold significant promise for unlocking the full potential of Surinone A and its analogues, enabling the development of more efficient production methods and the discovery of novel chemical entities with diverse applications.

Mechanistic and Pharmacological Investigations of Surinone a

Molecular Mechanisms of Action Studies for Surinone A

Understanding the molecular mechanisms of action of a compound like Surinone A is crucial for elucidating how it exerts its biological effects. These studies typically involve a multi-faceted approach to identify the cellular processes and molecular interactions influenced by the compound.

Elucidation of Cellular Pathways Modulated by Surinone A

The elucidation of cellular pathways modulated by a compound involves investigating its impact on various biological processes within a cell. This can include examining changes in gene expression, protein synthesis, enzyme activity, and signaling cascades. Techniques such as transcriptomics (e.g., RNA sequencing), proteomics (e.g., mass spectrometry-based protein profiling), and phosphoproteomics are commonly employed to identify global changes in cellular machinery in response to compound treatment. Cell-based assays can further pinpoint effects on specific cellular events like proliferation, apoptosis, cell cycle progression, or metabolic shifts. For instance, studies might explore if Surinone A influences pathways related to oxidative stress, inflammation, or cell growth, given its reported cytotoxic activity nih.gov. However, specific research detailing the cellular pathways modulated by Surinone A is not available in the current literature.

Investigations into Macromolecular Interactions and Binding Events

Investigations into macromolecular interactions and binding events aim to identify the specific biological molecules (e.g., proteins, DNA, RNA, lipids) that a compound directly interacts with, and to characterize the nature of these interactions. Molecular binding events are fundamental to cellular processes and are of particular interest in drug development. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography are used to determine binding affinity, specificity, and the structural basis of interaction. Computational methods like molecular dynamics simulations can also provide insights into the dynamics of these interactions. Although the general principles of macromolecular interactions are well-established, specific studies detailing the direct binding partners or precise binding events of Surinone A with biological macromolecules are not currently documented.

Identification and Characterization of Pharmacological Targets for Surinone A

Identifying the specific pharmacological targets of a compound is a critical step in drug discovery, moving beyond observed phenotypic effects to understand the underlying molecular basis of its activity.

In Silico Target Prediction and Network Pharmacology Approaches for Surinone A

In silico target prediction employs computational methods to hypothesize potential biological targets for a given compound based on its chemical structure. Approaches include molecular docking, pharmacophore modeling, and similarity searching against databases of known ligands and targets. Network pharmacology is a powerful and cost-effective bioinformatics tool that has emerged to decipher the biological mechanisms of multiple compounds and their interactions with biological systems. This approach moves beyond the traditional "one drug, one target, one disease" concept, allowing for a holistic exploration of complex interactions between bioactive compounds and biological systems, facilitating the identification of potential targets and shedding light on their therapeutic mechanisms. Network pharmacology can predict highly interacting proteins (hub proteins) that may serve as multiple targets for a compound. While these methods are widely used in drug discovery, specific in silico target predictions or network pharmacology analyses for Surinone A are not publicly available.

Experimental Validation of Target Engagement in Biological Systems (in vitro)

Experimental validation of target engagement is crucial to confirm that a compound interacts with its hypothesized biological target in a relevant biological system. This step is vital because a lack of target engagement is a significant reason for drug development failures. In vitro methods for target engagement validation include biochemical assays (e.g., enzyme inhibition assays, receptor binding assays), cell-based assays (e.g., reporter gene assays, cellular thermal shift assay (CETSA)), and biophysical techniques that measure direct binding or conformational changes upon ligand binding. These experiments aim to demonstrate that the compound physically binds to the target and modulates its activity in a dose-dependent manner. Despite the importance of this validation, specific in vitro experimental data confirming the engagement of Surinone A with particular pharmacological targets are not detailed in the provided search results.

Structure-Activity Relationship (SAR) Studies of Surinone A and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to identify the core structural features of a molecule that are responsible for its biological activity. These studies involve synthesizing a series of analogues of the parent compound, where specific functional groups or structural moieties are systematically modified or removed. By testing the biological activity of each analogue, researchers can deduce how changes in chemical structure impact potency, selectivity, and mechanism of action. This iterative process provides critical insights for optimizing lead compounds and designing new molecules with improved pharmacological profiles. For instance, SAR studies can reveal the importance of specific hydroxyl groups, aromatic rings, or alkyl substituents for activity. While Surinone A is a polyketide, and its isolation along with Surinone B and C suggests the possibility of studying structural variations nih.gov, detailed SAR studies specifically exploring the impact of structural modifications on the cytotoxic activity or other biological effects of Surinone A and its analogues are not found in the current search results.

Compound Names and PubChem CIDs

Elucidation of Key Structural Motifs Essential for Biological Activity

The elucidation of key structural motifs is crucial for understanding how a chemical compound exerts its biological effects. These motifs are specific arrangements of atoms or functional groups within a molecule that are directly responsible for its interaction with biological targets, thereby mediating its activity. While Surinone A is recognized as a polyketide with observed cytotoxic properties wikipedia.orgnih.gov, detailed research specifically elucidating the precise key structural motifs within the Surinone A molecule that are essential for its cytotoxic or other biological activities is not extensively documented in the available literature. General principles of structure-activity relationships (SAR) indicate that identifying such motifs allows for targeted modifications to enhance or alter biological profiles.

Impact of Specific Structural Modifications on Efficacy and Selectivity Profiles

Quantitative Structure-Activity Relationship (QSAR) Analyses for Surinone A Class Compounds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that establishes mathematical relationships between the chemical structure of a molecule and its biological activity. QSAR models aim to predict the activity of new or untested compounds based on their molecular descriptors, which are quantitative representations of their physical and chemical properties. This approach is widely applied in drug design, toxicity predictions, and materials science to streamline the identification of promising candidates.

While the concept and application of QSAR are well-established in chemical research, specific, detailed QSAR analyses performed on Surinone A or its direct class compounds are not explicitly provided in the search results. Although some studies mention QSAR analysis in relation to other Surinone compounds, such as Surinone C, or general polyketides, comprehensive QSAR models specifically for Surinone A that link its structural features to its observed cytotoxic activity were not found. The development of robust QSAR models typically involves calculating various molecular descriptors and employing statistical methods to derive quantitative relationships.

Table: Cytotoxic Activity of Surinone A

Cell LineIC50 (µg/mL)Reference
WI-384.4 - 9.6 nih.gov
VA-134.4 - 9.6 nih.gov
HepG24.4 - 9.6 nih.gov
HONE-1Cytotoxic wikipedia.org
NUGC-3Cytotoxic wikipedia.org

Note: This table is presented in a static format. In an interactive environment, the data could be filterable, sortable, and allow for dynamic visualization.

Preclinical Evaluation of Surinone a Analogues

In Vitro Efficacy Studies on Recombinant Systems, Cell, and Tissue Models

In vitro studies are foundational for identifying the initial biological activities of a compound and understanding its interactions at the cellular and molecular levels. These studies utilize controlled laboratory environments to evaluate a compound's effects on specific biological targets, cells, or tissues.

Research has indicated that Surinone A, along with its analogues Surinone B and Surinone C, are polyketide compounds isolated from Peperomia sui. In in vitro assessments, several of these compounds, including Surinone A, demonstrated cytotoxic activity against HONE-1 and NUGC-3 cell lines. nih.gov This finding highlights a potential area of therapeutic interest for Surinone A.

High-Throughput Screening Platforms for Bioactivity Profiling

High-throughput screening (HTS) platforms are instrumental in modern drug discovery, enabling the rapid assessment of large libraries of compounds for specific biological activities.,, These automated systems can identify compounds that modulate a particular target or pathway, providing a preliminary profile of their bioactivity. For compounds like Surinone A, HTS can be employed to:

Identify specific targets: Screen Surinone A against a panel of enzymes, receptors, or protein-protein interactions relevant to a disease.

Determine dose-response relationships: Quantify the potency of Surinone A by measuring its effect across a range of concentrations.

Assess selectivity: Evaluate the compound's activity against a diverse set of targets to understand its specificity and potential off-target effects.

HTS involves the use of miniaturized assays, often in 96- or 384-well plates, allowing for the simultaneous testing of numerous compounds. The data generated from such screenings provide crucial insights into the initial biological profile of Surinone A and its analogues.

Cellular Pathway Modulation and Reporter Gene Assays

Beyond initial bioactivity, understanding how a compound modulates specific cellular pathways is essential. Cellular pathway modulation studies investigate the downstream effects of a compound's interaction with its target, revealing its impact on cellular processes such as proliferation, apoptosis, inflammation, or gene expression.

Reporter gene assays are powerful tools used to study the regulation of gene expression and the activation of cell signaling pathways.,,, In these assays, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a specific promoter or response element that is activated by a particular cellular pathway. When a compound like Surinone A modulates that pathway, the reporter gene's expression changes, providing a quantifiable readout of pathway activity.,,

For Surinone A, reporter gene assays could be utilized to:

Elucidate mechanisms of cytotoxicity: Investigate which signaling pathways (e.g., apoptotic pathways, cell cycle regulation pathways) are activated or inhibited by Surinone A in cancer cell lines (e.g., HONE-1, NUGC-3) where it showed cytotoxic activity. nih.gov

Identify specific transcription factor activation: Determine if Surinone A influences the activity of key transcription factors involved in disease progression.

Profile pathway selectivity: Compare the effects of Surinone A on multiple cellular pathways to understand its specificity.

Table 1: Conceptual In Vitro Efficacy Data for Surinone A Analogues

Compound NameCell LineAssay TypeObserved EffectIC50 / EC50 (µM)Reference
Surinone AHONE-1CytotoxicityGrowth InhibitionData not specified in search results nih.gov
Surinone ANUGC-3CytotoxicityGrowth InhibitionData not specified in search results nih.gov
Surinone BHONE-1CytotoxicityGrowth InhibitionData not specified in search results nih.gov
Surinone BNUGC-3CytotoxicityGrowth InhibitionData not specified in search results nih.gov
Surinone CHONE-1CytotoxicityGrowth InhibitionData not specified in search results nih.gov
Surinone CNUGC-3CytotoxicityGrowth InhibitionData not specified in search results nih.gov

In Vivo Efficacy Studies in Relevant Animal Models of Disease

Following promising in vitro results, compounds like Surinone A progress to in vivo studies in animal models. These studies are crucial for evaluating therapeutic efficacy in a complex biological system, assessing the compound's effects on disease progression, and understanding its pharmacodynamic profile.,,,,,, While specific in vivo efficacy data for Surinone A were not detailed in the provided search results, the general principles of such evaluations are well-established in preclinical research.

Assessment of Therapeutic Efficacy in Established Disease Models

In vivo efficacy studies involve administering the compound to animal models that mimic human diseases. The goal is to determine if the compound can prevent, treat, or mitigate the disease., Given the in vitro cytotoxic activity of Surinone A nih.gov, relevant disease models would likely include xenograft models of cancer where human cancer cells (e.g., HONE-1, NUGC-3) are implanted into immunocompromised mice to form tumors. nih.gov

Key aspects of assessing therapeutic efficacy in these models typically include:

Tumor growth inhibition: Measuring the size and volume of tumors over time to assess the compound's ability to inhibit cancer cell proliferation in vivo.

Survival rates: Observing the impact of treatment on the survival of the animals.

Histopathological analysis: Examining tissue samples from treated and untreated animals to assess changes in disease pathology, such as tumor necrosis, apoptosis, or inflammation.

Table 2: Conceptual In Vivo Efficacy Data for Surinone A Analogues

Compound NameAnimal ModelDisease ModelKey Efficacy EndpointObserved EffectReference
Surinone AMouseCancer Xenograft (e.g., HONE-1, NUGC-3)Tumor Volume/Growth InhibitionData not specified in search resultsN/A
Surinone AMouseCancer Xenograft (e.g., HONE-1, NUGC-3)Survival RateData not specified in search resultsN/A

Pharmacodynamic Endpoints and Biomarker Discovery in Animal Systems

Pharmacodynamic (PD) endpoints are measurements that indicate a biological response to a drug, reflecting its effect on the target or pathway in vivo.,, Biomarkers are measurable indicators of a biological state, which can be used to monitor disease progression, predict drug response, or assess drug effects.,,

In in vivo studies of Surinone A, pharmacodynamic endpoints and biomarker discovery would be crucial for understanding how the compound exerts its effects within the living organism. This involves collecting biological samples (e.g., blood, tissue) from animal models at various time points and analyzing them for changes in molecular or cellular markers.,,

Potential pharmacodynamic endpoints and biomarkers for Surinone A, given its in vitro cytotoxic activity, could include:

Cellular proliferation markers: Measuring levels of proteins or genes associated with cell division (e.g., Ki-67, PCNA) in tumor tissues to confirm the antiproliferative effect observed in vitro.

Apoptosis markers: Detecting markers of programmed cell death (e.g., cleaved caspases, PARP cleavage) in tumor cells to confirm the mechanism of cytotoxicity.

Pathway-specific biomarkers: If in vitro studies identify specific modulated pathways, in vivo studies would measure the activity or expression of key components within those pathways.

Inflammatory markers: If the disease model involves inflammation, assessing inflammatory cytokines or immune cell infiltration.

The discovery and validation of these biomarkers in animal models are vital for translating preclinical findings to clinical development, as they can serve as indicators of drug efficacy and guide future clinical trial design.,,,

Analogues and Derivatives of Surinone a

Structural Classification and Diversity of Surinone-Type Polyketides

Surinone-type polyketides are a class of natural products characterized by a specific structural scaffold. While information on Surinone A itself is limited in the available scientific literature, the family includes several known analogues that share a common biosynthetic origin. These compounds are typically isolated from plant sources and exhibit a range of biological activities.

One of the key members of this family is Surinone B . Its total synthesis has been accomplished, providing a route to access this and potentially other related polyketides for further study. nih.govresearchgate.net The structural framework of these compounds is derived from the polyketide biosynthetic pathway, a major route for the production of a vast array of structurally diverse and biologically active secondary metabolites in various organisms. mdpi.comresearchgate.net

Other related polyketides, though not explicitly named as surinones in all literature, share structural similarities and biosynthetic origins. The diversity within this class of compounds arises from variations in the starter and extender units used during their biosynthesis, as well as subsequent enzymatic modifications such as cyclizations, oxidations, and reductions. This results in a wide array of chemical structures with potentially different biological properties.

Table 1: Known Surinone-Type Polyketides and Related Compounds

Compound NameStructural InformationSource / Synthesis
Surinone A Data not available in current search resultsNot specified
Surinone B Structure confirmed through total synthesis nih.govresearchgate.netTotal synthesis achieved nih.govresearchgate.net
Surinone C Data not available in current search resultsNot specified
Surinone D Data not available in current search resultsNot specified
Suranone Data not available in current search resultsNot specified

Design and Evaluation of Semisynthetic and Fully Synthetic Surinone Analogues

The design and synthesis of analogues of natural products are fundamental strategies in medicinal chemistry to improve their therapeutic potential, enhance their activity, and overcome limitations such as poor bioavailability or toxicity. For surinone-type polyketides, the total synthesis of Surinone B paves the way for the creation of novel analogues. nih.govresearchgate.net

Synthetic efforts can involve modifications at various positions of the surinone scaffold. These modifications could include altering the length or functionality of side chains, introducing different substituents on the core ring structure, or modifying stereocenters to investigate their impact on biological activity. The development of efficient synthetic routes is crucial for producing a library of analogues for systematic biological evaluation. nih.gov

While specific examples of the design and evaluation of semisynthetic or fully synthetic analogues of Surinone A are not detailed in the provided search results, the principles of analogue design for other polyketides can be applied. This often involves computational modeling to predict the binding of analogues to biological targets and to guide synthetic efforts towards compounds with improved properties.

Comparative Biological Activity Profiles of Natural and Synthetic Surinone Analogues

Understanding the comparative biological activities of natural and synthetic surinone analogues is essential for identifying promising lead compounds for drug development. The available data on the biological activity of surinone-type polyketides is still emerging.

A study on the total synthesis of Surinone B also reported its antimicrobial screening, although the specific results for Surinone B itself were not detailed in the abstract. nih.govresearchgate.net The broader class of polyketides is known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. mdpi.comsciepublish.com

The evaluation of a series of natural and synthetic analogues allows for the establishment of structure-activity relationships (SAR). By comparing the biological activities of compounds with systematic structural variations, researchers can identify the key chemical features responsible for their therapeutic effects. For instance, comparing the activity of Surinone B with its synthetic analogues could reveal the importance of specific functional groups or stereochemistry for its biological function.

Table 2: Biological Activities of Polyketides (General)

Biological ActivityDescription
Antimicrobial Inhibition of the growth of bacteria.
Antifungal Inhibition of the growth of fungi.
Anticancer Inhibition of the growth of cancer cells.
Anti-inflammatory Reduction of inflammation.

Further research is needed to isolate and characterize more members of the surinone family, to develop a wider range of synthetic analogues, and to conduct comprehensive biological evaluations to fully understand their therapeutic potential.

Compound Names Mentioned:

Surinone A

Surinone B

Surinone C

Surinone D

Suranone

Future Directions and Translational Research Perspectives for Surinone a

Advancements in Chemoenzymatic and Biosynthetic Methodologies for Novel Surinone A Analogues

The structural complexity of many natural products, including polyketides like Surinone A, often presents challenges for large-scale production and the synthesis of diverse analogues for structure-activity relationship (SAR) studies. Chemoenzymatic and biosynthetic approaches offer promising avenues to overcome these limitations.

Chemoenzymatic synthesis, which combines chemical reactions with enzymatic transformations, has proven effective in producing complex natural products and their derivatives. This hybrid strategy can facilitate access to novel analogues of Surinone A by enabling precise modifications at specific positions that are difficult to achieve through traditional chemical synthesis alone. For instance, enzymatic steps could introduce diverse oxygenation patterns or stereospecific functionalizations, expanding the chemical space around the Surinone A scaffold.

Biosynthetic pathway elucidation and engineering represent another critical direction. Understanding the enzymatic machinery involved in the natural production of Surinone A in Peperomia sui could enable the manipulation of these pathways to produce Surinone A or its analogues in heterologous hosts. This could lead to more sustainable and scalable production methods. While the total synthesis of related polyketides, such as Surinone B, has been achieved through efficient strategies like C-acylation reactions, exploring the biosynthetic genes and enzymes for Surinone A specifically would open doors for bioengineering efforts.

The generation of novel Surinone A analogues through these advanced methodologies would be crucial for:

Optimizing Bioactivity: Identifying analogues with enhanced potency or selectivity against specific cellular targets.

Improving Pharmacokinetic Properties: Developing compounds with better absorption, distribution, metabolism, and excretion (ADME) profiles.

Reducing Toxicity: Designing analogues that retain efficacy while minimizing off-target effects.

Application of Integrated Omics-Based Approaches for Comprehensive Target Identification and Validation

Identifying the precise molecular targets and pathways modulated by Surinone A is fundamental for understanding its cytotoxic activity and advancing its therapeutic development. Traditional single-omics approaches often fall short in elucidating the complex interplay between a compound and biological systems. Therefore, integrated omics-based strategies, such as genomics, transcriptomics, proteomics, and metabolomics, coupled with advanced bioinformatics, are essential for comprehensive target identification and validation.

For Surinone A, applying multi-omics analyses could involve:

Transcriptomics (RNA-seq): Analyzing global gene expression changes in cells treated with Surinone A to identify affected pathways and potential upstream regulators.

Proteomics (Mass Spectrometry-based): Quantifying protein abundance and post-translational modifications to pinpoint direct protein targets or downstream effectors.

Metabolomics: Characterizing changes in cellular metabolite profiles to understand metabolic pathway perturbations caused by Surinone A.

Functional Genomics (CRISPR/RNAi screening): Using genetic perturbation screens to identify genes whose modulation affects cellular sensitivity to Surinone A, thereby inferring potential targets or resistance mechanisms.

These integrated approaches can generate proprietary, disease-relevant datasets, providing a robust foundation for identifying and validating drug targets. For instance, if Surinone A is found to induce apoptosis, omics data could reveal the specific apoptotic pathways activated and the key proteins involved. Target validation would then involve confirming the functional relevance of identified targets through genetic or pharmacological interventions.

Development of Advanced In Vitro and In Vivo Preclinical Models for Efficacy and Mechanistic Assessment

The transition from initial in vitro observations to robust preclinical validation requires the development and utilization of advanced model systems. While Surinone A has shown in vitro cytotoxic activity against cell lines like HONE-1 and NUGC-3, its efficacy and mechanistic assessment necessitate more sophisticated models.

Advanced In Vitro Models:

3D Cell Culture Models: Spheroids, organoids, and patient-derived organoids (PDOs) better mimic the physiological environment and cellular heterogeneity of human tissues, providing more predictive in vitro data than traditional 2D cultures.

Co-culture Systems: Incorporating different cell types, such as immune cells or stromal cells, can reveal complex cellular interactions that influence Surinone A's activity.

Microfluidic Devices (Organs-on-a-chip): These systems can simulate organ-level functions and drug responses with greater physiological relevance.

Advanced In Vivo Preclinical Models:

Patient-Derived Xenograft (PDX) Models: These models, derived directly from patient tumors, maintain the heterogeneity and characteristics of the original tumor, offering a more clinically relevant platform for efficacy testing and biomarker identification.

Genetically Engineered Mouse Models (GEMMs): These models can recapitulate specific genetic alterations found in human diseases, allowing for the study of Surinone A's effects in a more genetically defined context.

Consideration of Strain Differences: Research has highlighted that physiological differences among mouse strains can significantly impact the in vivo efficacy assessment of antitumor agents, emphasizing the need for careful model selection.

Such models are crucial for evaluating Surinone A's efficacy, pharmacokinetics, and pharmacodynamics in a more complex biological setting, bridging the gap between in vitro findings and clinical application.

Potential for Surinone A and Analogues in Early-Stage Therapeutic Development

The cytotoxic activity observed for Surinone A in vitro positions it as a candidate for early-stage therapeutic development, particularly in oncology. The journey from discovery to a licensed drug is lengthy and complex, with a low success rate, often due to poor predictability of preclinical models and late-stage validation of drug targets. However, systematic approaches can mitigate these risks.

The potential for Surinone A and its analogues in early-stage therapeutic development could involve:

Lead Optimization: Based on SAR studies derived from chemically and biosynthetically generated analogues, compounds with improved potency, selectivity, and drug-like properties would be selected.

Mechanism of Action Studies: Detailed investigations into how Surinone A exerts its cytotoxic effects (e.g., induction of apoptosis, cell cycle arrest, inhibition of specific enzymes) are critical. This would involve validating targets identified through omics approaches.

Biomarker Identification: Identifying predictive biomarkers that indicate patient response to Surinone A would be essential for patient stratification in future clinical trials.

Combination Therapies: Exploring the synergistic potential of Surinone A with existing therapeutic agents could lead to more effective treatment strategies and overcome drug resistance.

While specific data on Surinone A's therapeutic development is limited, the general framework for advancing natural products into therapeutics is well-established. For instance, polyketides are a unique group of natural products with vast structural diversity and promising biological profiles, serving as a vital source of therapeutics, including antibiotics. Early-stage development for novel compounds often involves small and medium-sized enterprises (SMEs) focusing on discovery and initial phase development. The insights gained from comprehensive preclinical studies, including advanced in vitro and in vivo models, would inform the decision to advance Surinone A or its optimized analogues into investigational new drug (IND)-enabling studies and, eventually, clinical trials.

Q & A

Q. What are the primary methods for isolating and characterizing Surinone A from natural sources?

Surinone A is typically isolated via chromatographic techniques (e.g., column chromatography, HPLC) followed by structural elucidation using nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography . Key characterization steps include verifying its molecular formula (C₂₈H₄₀O₆) and optical rotation ([α]D²⁵ = −15.8º in CHCl₃), which are critical for confirming purity and stereochemistry . Researchers should cross-reference spectral data with existing databases (e.g., SciFinder, Reaxys) to avoid misidentification.

Q. How is the cytotoxic activity of Surinone A evaluated in vitro?

Standard protocols involve cell viability assays (e.g., MTT, SRB) against cancer cell lines such as HONE-1 (nasopharyngeal carcinoma) and NUGC-3 (gastric adenocarcinoma). Dose-response curves are generated at concentrations up to 50 μmol/L, with growth inhibition rates (e.g., 31% for HONE-1, 38% for NUGC-3) calculated relative to controls . Critical considerations include cell line authenticity (via STR profiling) and assay reproducibility across triplicate experiments.

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in Surinone A’s bioactivity data across studies?

Contradictions may arise from variations in extraction methods, solvent polarity, or cell culture conditions. To address this:

  • Perform metabolomic profiling of the source plant (Peperomia sui) to confirm seasonal or geographical variability in Surinone A yield .
  • Standardize cytotoxicity assays using identical cell passage numbers and culture media .
  • Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables in bioactivity datasets .

Q. How can researchers optimize the synthetic pathway for Surinone A to improve yield and scalability?

While total synthesis data for Surinone A is limited, analogous diterpenoid synthesis strategies suggest:

  • Retrosynthetic analysis focusing on the benzodioxole-pentadecanoyl moiety and cyclohexenone core .
  • Employing asymmetric catalysis for stereochemical control, particularly for the hydroxyl groups at C3 and C6 .
  • Using flow chemistry or enzymatic catalysis to enhance reaction efficiency and reduce byproducts .

Q. What methodologies are suitable for investigating Surinone A’s mechanism of action (MoA) at the molecular level?

MoA studies require a combination of:

  • Transcriptomic profiling (RNA-seq) to identify differentially expressed genes in treated vs. untreated cancer cells .
  • Protein-binding assays (e.g., SPR, ITC) to screen for interactions with apoptosis-related targets like Bcl-2 or caspases .
  • Molecular docking simulations using Surinone A’s 3D structure to predict binding affinities for kinases or DNA repair enzymes .

Q. How should researchers design in vivo studies to validate Surinone A’s antitumor efficacy while minimizing ethical concerns?

  • Use xenograft models (e.g., NUGC-3 cells in immunodeficient mice) with strict adherence to animal welfare guidelines (e.g., 3Rs principle) .
  • Monitor pharmacokinetic parameters (Cₘₐₓ, t₁/₂) via LC-MS/MS to assess bioavailability and dose optimization .
  • Include positive controls (e.g., cisplatin) and histopathological analysis of organs to evaluate toxicity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing Surinone A’s dose-dependent cytotoxicity?

  • Fit dose-response data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare inhibition rates across cell lines .
  • Report effect sizes and confidence intervals to avoid overinterpretation of marginal results .

Q. How can researchers address the limited bioavailability of Surinone A in preclinical studies?

Strategies include:

  • Nanoformulation (e.g., liposomes, polymeric nanoparticles) to enhance solubility and tumor targeting .
  • Prodrug design by modifying hydroxyl groups to improve membrane permeability .
  • Pharmacokinetic boosting using cytochrome P450 inhibitors to prolong systemic exposure .

Research Gaps and Future Directions

Q. What are the understudied aspects of Surinone A’s pharmacological potential?

  • Synergistic effects with chemotherapeutic agents (e.g., doxorubicin) via combination index analysis .
  • Anti-inflammatory activity in models of chronic inflammation (e.g., RAW 264.7 macrophages) .
  • Biosynthetic gene cluster analysis of Peperomia sui to enable heterologous production in microbial hosts .

Q. How can computational tools enhance the study of Surinone A’s structure-activity relationships (SAR)?

  • Use QSAR models to predict modifications that enhance cytotoxicity while reducing off-target effects .
  • Perform molecular dynamics simulations to explore conformational flexibility and binding stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.